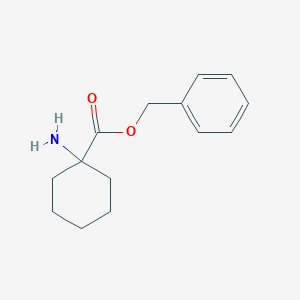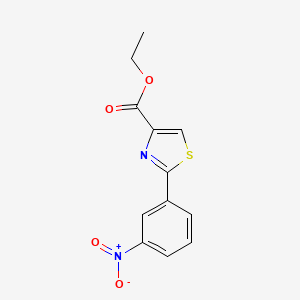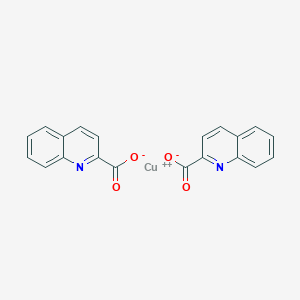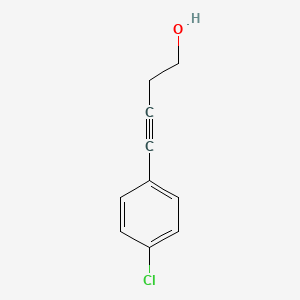
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of sulfonyl prolines. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to a hydroxy-D-proline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfonylation: The resulting acylated product undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Hydroxylation: The sulfonylated intermediate is then subjected to hydroxylation to introduce the hydroxy group.
Proline Coupling: Finally, the hydroxy-sulfonyl intermediate is coupled with cis-4-hydroxy-D-proline under appropriate reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions, such as halogenation or nitration reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound shares a similar sulfonyl-methoxyphenyl structure but differs in the presence of a piperazine ring.
N-[(4-Methoxyphenyl)sulfonyl]-D-alanine: This compound contains a sulfonyl-methoxyphenyl group attached to an alanine moiety, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
203994-66-5 |
|---|---|
Formule moléculaire |
C12H15NO6S |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
(2R,4R)-4-hydroxy-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO6S/c1-19-9-2-4-10(5-3-9)20(17,18)13-7-8(14)6-11(13)12(15)16/h2-5,8,11,14H,6-7H2,1H3,(H,15,16)/t8-,11-/m1/s1 |
Clé InChI |
YBWUYYVFHIGKPL-LDYMZIIASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@@H]2C(=O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)





